9-Oxabicyclo[3.3.1]nonane-2,6-diol
Description
Structure
3D Structure
Properties
CAS No. |
15458-61-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
9-oxabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2 |
InChI Key |
SIZKKURETCQUKI-UHFFFAOYSA-N |
SMILES |
C1CC2C(CCC(C1O)O2)O |
Canonical SMILES |
C1CC2C(CCC(C1O)O2)O |
Other CAS No. |
15458-61-4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Oxabicyclo 3.3.1 Nonane 2,6 Diol and Its Derivatives
Retrosynthetic Disconnections and Strategic Approaches to the 9-Oxabicyclo[3.3.1]nonane Skeleton
Retrosynthetic analysis of the 9-oxabicyclo[3.3.1]nonane skeleton points to several strategic disconnections. The most prominent approach involves a transannular cyclization, which conceptually breaks the C-O-C ether linkage to reveal a functionalized cyclooctane (B165968) precursor. This strategy is particularly powerful as it leverages the inherent proximity of reacting groups across an eight-membered ring.
Another key retrosynthetic strategy involves annulation reactions, building the bicyclic system from a pre-existing cyclohexane (B81311) ring. nih.govrsc.org This can be achieved through various methods, including tandem Michael-aldol reactions, where a cyclohexanone (B45756) derivative is reacted with an appropriate α,β-unsaturated compound. rsc.orgucl.ac.uk These annulation strategies offer a high degree of control over the substitution pattern of the resulting bicyclic structure. ucl.ac.uk
Furthermore, the bicyclo[3.3.1]nonane core can be constructed through carbocyclization reactions mediated by organometallic reagents. researchgate.net These methods provide alternative pathways to the carbon skeleton, which can then be further functionalized to introduce the required oxygen atoms. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.
Direct Chemical Synthesis Pathways to 9-Oxabicyclo[3.3.1]nonane-2,6-diol
The direct synthesis of this compound has been most successfully achieved through the transannular O-heterocyclization of cyclooctadiene derivatives. This approach is notable for its efficiency in constructing the bicyclic ether framework in a single, strategic step.
Transannular O-Heterocyclization of Cyclooctadienes
The reaction of cis,cis-1,5-cyclooctadiene is a cornerstone in the synthesis of the 9-oxabicyclo[3.3.1]nonane system. researchgate.net This process involves an initial epoxidation of one of the double bonds, followed by a transannular attack of the newly formed epoxide by the second double bond, often facilitated by the reaction conditions. This intramolecular cyclization is a powerful method for generating the bicyclic core.
The treatment of cis,cis-1,5-cyclooctadiene with peracids, such as peroxybenzoic acid or m-chloroperbenzoic acid (m-CPBA), is a classic and effective method for initiating the transannular O-heterocyclization. researchgate.net This reaction typically yields a mixture of isomeric diols, including the desired endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol. The reaction proceeds through the formation of monoepoxide intermediates, which then undergo acid-catalyzed cyclization. The subsequent hydrolysis of any ester byproducts, formed from the reaction with the peracid's corresponding carboxylic acid, affords the final diol products. researchgate.net
Table 1: Peracid-Mediated Synthesis of this compound Derivatives
| Starting Material | Reagents | Product(s) | Reference |
| cis,cis-1,5-Cyclooctadiene | Peracids | endo,endo-9-Oxabicyclo[4.2.1]nonane-2,5-diol, (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol | researchgate.net |
This table summarizes the outcome of peracid-mediated transformations on cycloocta-1,5-diene (B8815838), leading to a mixture of bicyclic diol isomers.
In a move towards more environmentally benign synthetic methods, a green process for the O-heterocyclization of cis,cis-1,5-cyclooctadiene has been developed. researchgate.net This method utilizes aqueous hydrogen peroxide as the oxidant, with tungstic acid serving as a recyclable catalyst. researchgate.netenal.sci.eg This approach is highly advantageous as the only byproduct is water, aligning with the principles of green chemistry. researchgate.net The reaction efficiently produces hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane under mild conditions, with reported high yields of the target products. researchgate.net Catalysts based on tungstic acid, including those supported on mesocellular silica (B1680970) foam (MCF), have shown high activity and stability in this transformation. researchgate.net
Table 2: Green Synthesis of 9-Oxabicyclo[3.3.1]nonane Derivatives
| Starting Material | Catalyst | Oxidant | Product(s) | Reference |
| cis,cis-1,5-Cyclooctadiene | Tungstic Acid | Aqueous H₂O₂ | 2,6-Dihydroxy-9-oxabicyclo[3.3.1]nonane, 2-Hydroxy-9-oxabicyclo[3.3.1]nonane-6-one | researchgate.net |
This table highlights a sustainable route to 9-oxabicyclo[3.3.1]nonane derivatives using a tungstic acid catalyst and hydrogen peroxide.
Selective Functionalization of Precursors
The selective functionalization of precursors is a critical aspect of synthesizing specifically substituted 9-oxabicyclo[3.3.1]nonane derivatives. For instance, the reaction of cis,cis-1,5-cyclooctadiene with iodine in methanol (B129727) directly yields endo,endo-2,6-diiodo-9-oxabicyclo[3.3.1]nonane. researchgate.net This diiodo derivative serves as a versatile intermediate that can be converted to the corresponding diol through hydrolysis. This method showcases how the choice of electrophile can direct the formation of a specific, functionalized bicyclic skeleton, which can then be elaborated to the desired diol. Similarly, the reaction with sulfur dichloride followed by hydrolysis provides access to the 9-thiabicyclo[3.3.1]nonane-2,6-diol, demonstrating the versatility of this transannular approach for creating heteroanalogs. orgsyn.org
Enantioselective and Enantiospecific Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for applications where specific stereoisomers are required. A primary strategy to achieve this is through the kinetic resolution of racemic mixtures of the diol or its derivatives. researchgate.net
Lipases, such as those from Candida antarctica (CAL) and Candida rugosa (CRL), have proven to be effective catalysts for the enantioselective hydrolysis of the diacetate derivative of (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol. researchgate.net In this process, one enantiomer of the diacetate is preferentially hydrolyzed to the diol, leaving the other enantiomer of the diacetate unreacted. researchgate.net Conversely, lipase-catalyzed acetylation of the racemic diol with an acyl donor like vinyl acetate (B1210297) can also achieve enantiomeric separation. researchgate.net These enzymatic methods provide a practical route to access both enantiomers of the diol in high enantiomeric purity. researchgate.net
Another approach to obtaining enantiopure material is through the resolution of racemic diols via the formation of diastereomeric esters with a chiral resolving agent, followed by separation and hydrolysis. researchgate.net While direct asymmetric synthesis of this compound via transannular cyclization is less common, the development of chiral catalysts for such transformations remains an active area of research.
Chiral Pool Approaches
The synthesis of complex chiral molecules often leverages the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products such as carbohydrates, amino acids, and terpenes. However, a review of current scientific literature indicates that direct synthesis of the this compound framework from common chiral pool starting materials is not a widely reported or established strategy. While this compound has been identified as a naturally occurring phytochemical in various plant extracts, including Eremomastax speciosa, its isolation from these sources is for analytical and identification purposes rather than for preparative scale synthesis. researchgate.netresearchgate.net The predominant synthetic routes to the core structure commence from achiral precursors like cycloocta-1,5-diene, leading to racemic mixtures that subsequently require resolution. researchgate.net
Biocatalytic Resolution Techniques
Biocatalysis has emerged as a powerful and environmentally benign tool for accessing enantiomerically pure compounds. Enzymes, particularly lipases, operate with high selectivity under mild conditions, making them ideal for the kinetic resolution of racemic alcohols and their ester derivatives.
Kinetic resolution is a key strategy for separating enantiomers of a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of (±)-9-Oxabicyclo[3.3.1]nonane-2,6-diol, lipases are highly effective biocatalysts. The process typically involves either the selective acylation of one diol enantiomer in a racemic mixture or the selective hydrolysis of one enantiomer from a racemic diacetate mixture.
The most common starting material for these resolutions is a racemic mixture of endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol [(±)-3], which can be synthesized from cycloocta-1,5-diene. researchgate.net Microbial lipases, such as those from Candida antarctica (CAL) and Candida rugosa (CRL), are frequently employed to resolve these racemic diols or their corresponding diacetates. researchgate.netresearchgate.netresearchgate.net This enzymatic approach allows for the efficient separation of the enantiomers, yielding both the unreacted enantiomer and the transformed enantiomer in high optical purity.
The enantioselectivity of lipases can be harnessed through two primary reaction types: enantioselective acetylation of diols or enantioselective hydrolysis of their diacetate derivatives.
In enantioselective acetylation, a racemic diol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). researchgate.netresearchgate.net The enzyme preferentially catalyzes the transfer of the acetyl group to one of the diol enantiomers, resulting in an enantiopure monoacetate and the unreacted, enantiopure diol. For the racemic endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol, lipases have been shown to selectively react to produce the R-isomeric products. researchgate.netresearchgate.net
Conversely, in enantioselective hydrolysis, the racemic diacetate of the diol is subjected to hydrolysis catalyzed by a lipase in an aqueous medium. The enzyme selectively hydrolyzes one of the enantiomers of the diacetate back to the diol, leaving the other diacetate enantiomer untouched. researchgate.netresearchgate.net This results in a mixture of an enantiopure diol and an enantiopure diacetate, which can then be separated. For the diacetate of endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol, lipases from CAL or CRL selectively hydrolyze the R-enantiomer. researchgate.netresearchgate.net
This strategy has also been successfully applied to diastereomers of the target compound. For instance, racemic exo,exo-9-oxabicyclo[3.3.1]nonane-2,6-diol was selectively acetylated using Candida rugosa lipase (CRL), but in this case, the enzyme showed a preference for forming the S-isomeric monoacetate. researchgate.netresearchgate.net This demonstrates that the stereochemical outcome is highly dependent on the substrate's specific geometry, as the enzyme's active site differentiates between the endo and exo configurations. researchgate.net
The table below summarizes the outcomes of these biocatalytic reactions.
| Substrate | Enzyme | Reaction Type | Acyl Donor | Preferentially Formed Product Isomer |
| (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol | CRL | Acetylation | Vinyl Acetate | R-isomer |
| (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol diacetate | CAL or CRL | Hydrolysis | N/A | R-isomer |
| (±)-exo,exo-9-Oxabicyclo[3.3.1]nonane-2,6-diol | CRL | Acetylation | Vinyl Acetate | S-isomer |
| (±)-2-Oxa-6-thiatricyclo[3.3.1.13,7]decane-4,8-diol | CRL | Acetylation | Vinyl Acetate | R-isomer |
Stereochemical Aspects and Chiral Recognition of 9 Oxabicyclo 3.3.1 Nonane 2,6 Diol
Configurational Isomerism and Diastereomer Differentiation within the 9-Oxabicyclo[3.3.1]nonane System
The 9-oxabicyclo[3.3.1]nonane ring system can exist in several diastereomeric forms, primarily dictated by the relative orientations of the substituents on the bicyclic framework. For the 2,6-diol, the hydroxyl groups can be in either an endo or exo position relative to the oxygen bridge. This gives rise to three possible stereoisomers: (endo,endo), (exo,exo), and (endo,exo).
The racemic (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol is a common isomer synthesized from the transannular O-heterocyclization of cycloocta-1,5-diene (B8815838). researchgate.net This process typically yields a mixture of the desired (±)-endo,endo diol and the meso compound, endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol. researchgate.net The differentiation and separation of these isomers are crucial for their use in stereoselective synthesis. Spectroscopic methods, particularly NMR, are instrumental in distinguishing between these diastereomers, with the chair-chair conformation being confirmed for the fused ring system of the endo,endo-2,6-disubstituted-9-oxabicyclo[3.3.1]nonane.
Methodologies for Enantiomeric Resolution
The separation of the enantiomers of racemic 9-oxabicyclo[3.3.1]nonane-2,6-diol is essential to access enantiopure forms for asymmetric synthesis. Two primary strategies have been successfully employed: classical resolution via diastereomeric ester formation and kinetic resolution using enzymes.
Diastereomeric Ester Formation and Separation
A classical approach to resolving racemic alcohols involves their conversion into a mixture of diastereomeric esters by reaction with a chiral resolving agent. For bicyclo[3.3.1]nonane systems, this has been achieved through the formation of diastereomeric camphanic acid esters. researchgate.net Although this method is well-established, the separation of the resulting diastereomers often requires careful crystallization or chromatographic techniques.
Enzymatic Resolution Principles
Enzymatic resolution offers a powerful and highly selective alternative for obtaining enantiomerically pure 9-oxabicyclo[3.3.1]nonane-2,6-diols. Lipases are the most commonly used enzymes for this purpose, catalyzing either the enantioselective hydrolysis of a racemic diacetate or the enantioselective acylation of a racemic diol. researchgate.net
In the case of (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol and its corresponding diacetate, lipases from Candida antarctica (CAL) and Candida rugosa (CRL) have been shown to be effective. researchgate.net These enzymes exhibit a preference for one enantiomer, allowing for the separation of the unreacted enantiomer from the product. For instance, in the hydrolysis of the racemic diacetate (±)-7, one enantiomer is selectively hydrolyzed to the diol, leaving the other enantiomer of the diacetate untouched. researchgate.net Conversely, in the lipase-catalyzed acetylation of the racemic diol (±)-3 with vinyl acetate (B1210297), one enantiomer is selectively acylated. researchgate.net
The stereoselectivity of the lipases has been observed to be dependent on the substrate's stereochemistry. For the endo,endo isomers, lipases tend to react enantioselectively to yield the R-configured product. researchgate.net However, for the racemic exo,exo-9-oxabicyclo[3.3.1]nonane-2,6-diol, selective acetylation with CRL preferentially forms the S-isomer. researchgate.net This highlights the sensitivity of the enzyme's active site to the subtle differences in the shape of the diastereomeric substrates.
| Substrate | Enzyme | Reaction Type | Selectivity | Products |
|---|---|---|---|---|
| (±)-endo,endo-diacetate | CAL or CRL | Hydrolysis | Enantioselective | Enantiopure diol and unreacted enantiopure diacetate |
| (±)-endo,endo-diol | Lipase (B570770) | Acetylation | R-selective | Enantiopure monoacetate and unreacted enantiopure diol |
| (±)-exo,exo-diol | CRL | Acetylation | S-selective | Enantiopure monoacetate and unreacted enantiopure diol |
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of the enantiomers of this compound is critical for their application as chiral building blocks. This is typically achieved through a combination of X-ray crystallography and chemical correlation studies.
X-ray Crystallographic Analysis for Stereochemical Assignment
Single-crystal X-ray diffraction analysis is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a crystalline derivative of an enantiopure compound, the precise three-dimensional arrangement of its atoms can be established. The absolute configuration and crystal packing of the products resulting from the enzymatic resolution of this compound derivatives have been successfully determined using this technique. researchgate.net This provides a solid reference point for the stereochemical assignment.
Chemical Correlation Studies
Chemical correlation involves converting the enantiopure compound of unknown configuration into a compound whose absolute configuration is already known, or vice versa, through a series of stereochemically well-defined reactions. This allows for the inference of the unknown configuration. For instance, the absolute configuration of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, derived from the corresponding diol, was determined by comparing experimental and theoretical circular dichroism (CD) spectra. researchgate.net This assignment was further corroborated by applying the benzoate (B1203000) exciton (B1674681) chirality method to a dibenzoate derivative and by the outcome of the kinetic resolution, which was consistent with Kazlauskas' rule. researchgate.net
Chiroptical Spectroscopy for Configurational Analysis (e.g., Circular Dichroism, Exciton Chirality Method)
The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. For complex bicyclic systems such as this compound, chiroptical spectroscopy serves as a powerful, non-destructive tool for elucidating the three-dimensional arrangement of atoms. Techniques like Circular Dichroism (CD) and the Exciton Chirality Method are particularly well-suited for this purpose, providing detailed information based on the differential absorption of circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, can be positive or negative and is highly sensitive to the molecule's stereostructure. For molecules containing chromophores (light-absorbing groups), the CD spectrum provides a unique fingerprint that can be used to assign the absolute configuration. This is often achieved by comparing the experimental CD spectrum with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT). researchgate.net
A significant advancement in the application of CD spectroscopy for configurational analysis is the exciton chirality method. This method is especially effective for molecules containing two or more interacting chromophores. In the case of diols like this compound, the hydroxyl groups themselves are not strong chromophores in the accessible UV-Vis range. Therefore, they are typically derivatized with chromophoric groups, such as benzoates, to apply the exciton chirality method. researchgate.netresearchgate.net
The derivatization of the diol with benzoates introduces two benzoate chromophores into the molecule. These chromophores are spatially close enough for their transition dipole moments to couple, resulting in a split CD signal known as a CD couplet or exciton couplet. The sign of this couplet (the sign of the long-wavelength Cotton effect followed by the sign of the short-wavelength one) is directly related to the helicity, or torsional angle, between the two chromophores. A positive helicity (clockwise torsion) results in a positive CD couplet (negative first Cotton effect, positive second), while a negative helicity (counter-clockwise torsion) gives a negative CD couplet (positive first Cotton effect, negative second).
By determining the sign of the exciton couplet from the experimental CD spectrum, the absolute configuration of the diol can be unequivocally assigned. researchgate.net For instance, the absolute configuration of the enantiomers of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diol, an analogue of the target compound, was successfully determined by analyzing the CD spectrum of its endo,endo-dibenzoate derivative. The observed CD couplet for the (+)-dibenzoate confirmed the (1S,5S) configuration. researchgate.net This approach, combining derivatization with CD analysis, is a cornerstone in the stereochemical analysis of this compound and its derivatives. researchgate.netresearchgate.net The reliability of this method is further enhanced by comparing the experimental data with CD spectra simulated using ab initio TDDFT calculations. researchgate.net
Conformational Analysis and Structural Characterization of 9 Oxabicyclo 3.3.1 Nonane 2,6 Diol
Spectroscopic Probing of Conformation
Spectroscopic techniques are powerful tools for investigating the three-dimensional structure of molecules in both solution and the solid state.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 9-oxabicyclo[3.3.1]nonane derivatives, both ¹H and ¹³C NMR are instrumental in conformational analysis.
The ¹H and ¹³C NMR spectra of 9-oxabicyclo[3.3.1]nonane-2,6-diol have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). scielo.br The chemical shifts (δ) and coupling constants (J) provide insights into the molecular structure. scielo.br
In the ¹H NMR spectrum, a doublet at 4.78 ppm with a coupling constant of 6 Hz is attributed to the hydroxyl protons. scielo.br A multiplet observed between 3.68 and 3.51 ppm corresponds to the protons on the carbons adjacent to the ether oxygen and the hydroxyl groups. scielo.br The remaining methylene (B1212753) protons appear as multiplets in the upfield region of the spectrum. scielo.br
The ¹³C NMR spectrum shows four distinct signals, indicating a degree of symmetry in the molecule. scielo.br The carbons attached to the hydroxyl groups (C-2 and C-6) and the carbons adjacent to the bridgehead oxygen (C-1 and C-5) are represented by the chemical shifts at δ 69.4 and 67.5. scielo.br The remaining two signals at δ 28.8 and 22.0 correspond to the methylene carbons of the bicyclic system. scielo.br The sensitivity of ¹³C NMR chemical shifts to the steric environment around each carbon atom makes it a valuable tool for conformational studies of 9-oxabicyclo[3.3.1]nonane systems.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. scielo.br
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 4.78 | d | 6 | OH |
| ¹H | 3.68 | - | - | H-1, H-5 |
| ¹H | 3.51 | dd | 5.0, 5.0 | H-2, H-6 |
| ¹H | 2.01-1.88 | m | - | Methylene H |
| ¹H | 1.74-1.53 | m | - | Methylene H |
| ¹³C | 69.4 | - | - | C-2, C-6 |
| ¹³C | 67.5 | - | - | C-1, C-5 |
| ¹³C | 28.8 | - | - | Methylene C |
| ¹³C | 22.0 | - | - | Methylene C |
d = doublet, dd = doublet of doublets, m = multiplet
The magnitude of vicinal coupling constants (³J), the coupling between nuclei separated by three bonds, is directly related to the dihedral angle between them, as described by the Karplus equation. This relationship is a cornerstone of conformational analysis. In bicyclo[3.3.1]nonane systems, the analysis of these coupling constants helps in determining the conformation of the six-membered rings, which can exist in chair-chair, chair-boat, or boat-boat forms. rsc.org For instance, the observation of specific coupling patterns, such as the absence of a large coupling constant for a particular proton, can strongly suggest a chair conformation for the adjacent cyclohexane (B81311) ring. nih.gov The analysis of the complete NMR spectrum, including chemical shift reagents, can confirm the chair conformation for the fused ring system in derivatives of 9-oxabicyclo[3.3.1]nonane. researchgate.net
X-ray Diffraction for Solid-State Conformation and Crystal Packing
X-ray diffraction provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and dihedral angles. Studies on derivatives of bicyclo[3.3.1]nonane have revealed that the bond angles at carbons 2, 3, 4, 6, 7, and 8 can average around 114°, which is a significant deviation from the ideal tetrahedral angle. The crystal structure of related diols, such as endo,endo-bicyclo[3.3.1]nonane-2,6-diol, shows a hydrogen-bonded, three-connected, chiral 3D-network. researchgate.net The absolute configuration and crystal packing of enantiopure derivatives of this compound have also been determined by X-ray structural analysis. researchgate.net The presence of water of crystallization in the structure of diol 3 has been confirmed by comparing elemental analysis data with theoretical calculations that include water. scielo.br
Computational Approaches to Conformational Landscape
Computational chemistry offers a powerful means to investigate the conformational preferences and energetics of molecules.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a computational method used to model molecular properties, including ground state geometries, dihedral angles, and coupling constants. For bicyclo[3.3.1]nonane systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can predict the most stable conformations. The bicyclo[3.3.1]nonane framework can theoretically exist in three conformations: a twin chair (CC), a boat-chair (BC), and a twisted twin boat (BB). rsc.org The BB conformer is generally considered unstable due to steric factors. rsc.org DFT calculations can help determine the relative energies of the CC and BC conformers, which are often the most plausible structures.
Assessment of Conformational Effects on Spectroscopic Properties
The spectroscopic properties of this compound are intrinsically linked to its conformational state. The bicyclo[3.3.1]nonane framework is not rigid and can exist in several conformations, primarily the chair-chair (CC), chair-boat (CB), and boat-boat (BB) forms. The substitution of a methylene bridge with an oxygen atom to form the 9-oxabicyclo[3.3.1]nonane system, along with the presence of hydroxyl groups at the C2 and C6 positions, influences the stability and equilibrium between these conformations. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for elucidating the predominant conformation in solution and in the solid state.
The analysis of spectroscopic data reveals how the spatial arrangement of atoms in different conformers affects the electronic environment of the nuclei and the vibrational modes of the chemical bonds. For instance, in related 9-azabicyclo[3.3.1]nonane systems, ¹³C NMR chemical shifts have been instrumental in distinguishing between chair-boat and double-chair conformations. These principles are directly applicable to the study of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the conformational analysis of cyclic and bicyclic systems. The chemical shifts (δ) of protons (¹H) and carbons (¹³C), as well as the spin-spin coupling constants (J), are highly sensitive to the geometric arrangement of the molecule.
In the context of 9-Oxabicyclo[3.3.1]nonane derivatives, the ¹³C NMR chemical shifts are particularly sensitive to the steric environment. Shielding and deshielding effects, which result from γ and δ steric interactions, are dependent on the orientation of substituents. In related [3.3.1]oxabicycle structures, a chair/chair conformation is often adopted in solution. nih.gov A notable feature in such systems is the significant deshielding of axial protons that are in close proximity to the lone-pair electrons of the ether oxygen atom due to steric compression. nih.gov
For this compound, specific spectroscopic data has been reported. While the original study may not have explicitly detailed the conformational equilibrium, the provided data corresponds to the most stable conformation under the experimental conditions.
¹H and ¹³C NMR Data for this compound
| Nucleus | Spectrometer Frequency | Solvent | Chemical Shift (δ) / ppm | Multiplicity and Coupling Constants (J) |
|---|---|---|---|---|
| ¹H | 300 MHz | DMSO-d₆ | 4.78 | d, J = 6 Hz (OH) |
| 3.68 | (2H) | |||
| 3.51 | dd, J = 5.0, 5.0 Hz (2H) | |||
| 2.01-1.88 | m (2H) | |||
| 1.74-1.53 | m (6H) | |||
| ¹³C | 75 MHz | DMSO-d₆ | 69.4 | |
| 67.5 | ||||
| 28.8 | ||||
| 22.0 |
The vicinal coupling constants (³J) are particularly informative for determining dihedral angles, as described by the Karplus equation. This relationship is fundamental in distinguishing between, for example, axial-axial, axial-equatorial, and equatorial-equatorial proton interactions, which differ significantly between chair and boat conformations. In related bicyclic systems, the analysis of coupling patterns is used to confirm the chair/chair conformation in solution. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational frequencies of functional groups within a molecule. For this compound, the hydroxyl (-OH) stretching frequency is of particular interest for conformational analysis. The position and shape of the O-H stretching band can indicate the presence and nature of intramolecular hydrogen bonding.
In a chair-chair conformation, the two endo-hydroxyl groups can be in close proximity, potentially leading to intramolecular hydrogen bonding. This would result in a sharp absorption band at a lower frequency compared to free hydroxyl groups. Conversely, in a chair-boat conformation, the distance and orientation between the hydroxyl groups would change, affecting the strength or even the possibility of such an intramolecular interaction.
IR Spectroscopic Data for this compound
| Technique | Absorption Bands (ν / cm⁻¹) |
|---|---|
| KBr | 3422 |
| 3282 | |
| 2949 | |
| 2909 | |
| 1483 | |
| 1079 | |
| 1062 | |
| 974 |
The presence of two distinct bands in the O-H stretching region (3422 and 3282 cm⁻¹) could suggest different hydroxyl environments, possibly due to a combination of free and hydrogen-bonded hydroxyl groups, which could be influenced by the conformational state of the bicyclic system in the solid state (KBr pellet).
Reactivity and Functional Group Transformations of 9 Oxabicyclo 3.3.1 Nonane 2,6 Diol
Selective Derivatization of Hydroxyl Groups
The two hydroxyl groups in 9-Oxabicyclo[3.3.1]nonane-2,6-diol offer sites for selective functionalization. The ability to differentiate between these two groups is crucial for its application in multi-step syntheses.
Acetylation and Esterification Reactions
Acetylation and other esterification reactions are common methods for protecting or modifying the hydroxyl groups of this compound. These reactions can be performed using various reagents and conditions to yield mono- or di-substituted products.
A key application of these reactions is in the enzymatic kinetic resolution of racemic mixtures of the diol. researchgate.net Lipases, such as those from Candida antarctica (CAL) and Candida rugosa (CRL), have been successfully employed for the enantioselective acetylation and hydrolysis of esters of this compound. researchgate.net For instance, the lipase-catalyzed acetylation of (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol with vinyl acetate (B1210297) can lead to the formation of an enantiopure monoacetate, leaving the other diol enantiomer unreacted. This enzymatic approach provides a powerful tool for accessing enantiomerically pure derivatives, which are valuable chiral building blocks in asymmetric synthesis. researchgate.netresearchgate.net
The table below summarizes the lipase-catalyzed reactions of this compound derivatives.
| Substrate | Enzyme | Reaction Type | Product(s) | Enantioselectivity |
| (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol diacetate | CAL or CRL | Hydrolysis | Enantiopure diol and enantiopure diacetate | R-selective |
| (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol | CRL | Acetylation | Enantiopure monoacetate and unreacted diol | R-selective |
| (±)-exo,exo-9-Oxabicyclo[3.3.1]nonane-2,6-diol | CRL | Acetylation | Enantiopure monoacetate and unreacted diol | S-selective |
Oxidation Reactions and Conversion to Keto-Derivatives
The secondary hydroxyl groups of this compound can be oxidized to the corresponding ketones. This transformation is a critical step in the synthesis of various derivatives and has been achieved using different oxidizing agents.
One effective method involves the use of 2-iodoxybenzoic acid (IBX), which successfully converts this compound to 2,6-dioxo-9-oxabicyclo[3.3.1]nonane in a high yield of 99%. scielo.br The resulting diketone is a versatile intermediate for further synthetic manipulations. orgsyn.org Other oxidation protocols have also been explored, including the use of chromium trioxide in pyridine (B92270) and dichloromethane. orgsyn.org The resulting diketone, 9-oxabicyclo[3.3.1]nonane-2,6-dione, serves as a precursor for various heterocyclic systems. orgsyn.org
The table below shows the oxidation of this compound to its keto-derivative.
| Reactant | Oxidizing Agent | Product | Yield |
| This compound | 2-Iodoxybenzoic acid (IBX) | 2,6-Dioxo-9-oxabicyclo[3.3.1]nonane | 99% scielo.br |
Ring Expansion and Rearrangement Reactions
The rigid bicyclic framework of this compound can undergo ring expansion and rearrangement reactions under specific conditions, leading to the formation of larger or structurally different cyclic systems. These transformations are valuable for accessing diverse molecular architectures.
One notable example is the use of this compound in a synthetic route toward pyrenophorin, a 16-membered macrolide. scielo.br In this multi-step synthesis, the diol is first converted to a bicyclic enol ether intermediate. scielo.br Subsequent oxidative cleavage of this intermediate with butyl nitrite (B80452) leads to a ring-expanded product, which is a precursor to the target macrolide. scielo.br This demonstrates the utility of the 9-oxabicyclo[3.3.1]nonane skeleton as a template for constructing macrocyclic structures.
Reactions Involving Skeletal Modification
Beyond derivatization of the existing functional groups, the carbon skeleton of this compound can be modified to create novel cage-like structures. These transformations often involve intramolecular cyclization or rearrangement pathways.
For instance, derivatives of 9-oxabicyclo[3.3.1]nonane have been used to construct novel oxygen-containing cagelike frameworks such as dioxaadamantane, dioxaproadamantane, and dioxatwistane. thieme-connect.com These complex structures are of interest for their potential applications in materials science and as energetic compounds. thieme-connect.com The synthesis of these frameworks often starts from 9-oxabicyclo[3.3.1]nona-2,6-diene, a derivative of the parent diol. thieme-connect.com
Role of 9 Oxabicyclo 3.3.1 Nonane 2,6 Diol As a Precursor and Scaffold in Complex Molecule Synthesis
Strategic Intermediate in Natural Product Synthesis
The inherent structural motifs within 9-oxabicyclo[3.3.1]nonane-2,6-diol make it a valuable starting material for the total synthesis of various natural products. Its bicyclic framework can be manipulated and elaborated to form the core structures of more complex bioactive molecules.
A significant application of this compound is in the synthesis of macrolides, a class of natural products often possessing potent biological activities. It has been successfully employed as a key intermediate in synthetic approaches toward pyrenophorin, a 16-membered macrolide antibiotic. scielo.brscielo.br A common synthetic strategy begins with the oxidation of cycloocta-1,5-diene (B8815838) to produce an isomeric mixture containing this compound. scielo.brscielo.br
The diol is then oxidized to the corresponding diketone, 2,6-dioxo-9-oxabicyclo[3.3.1]nonane. scielo.brscielo.br This diketone serves as a crucial bicyclic intermediate which can undergo ring expansion. For instance, oxidative cleavage of a derivative of this intermediate has been shown to yield precursors that can be dimerized to form the 16-membered ring system of pyrenophorin. scielo.brunb.brunb.br This methodology highlights the utility of the rigid bicyclic diol as a tool to control the stereochemistry and conformation of a flexible macrocyclic target.
| Starting Material | Reagent(s) | Product | Significance | Reference |
|---|---|---|---|---|
| Cycloocta-1,5-diene | Formic acid, H₂O₂ | This compound | Forms the core bicyclic scaffold. | scielo.brscielo.br |
| This compound | 2-Iodoxybenzoic acid (IBX) | 2,6-Dioxo-9-oxabicyclo[3.3.1]nonane | Creates a key intermediate for ring expansion. | scielo.br |
| Bicyclic Intermediate | Butyl nitrite (B80452) | Dioximedilactone and Diisoxazoledilactone | Represents the expanded macrocyclic precursors. | scielo.br |
The 9-azabicyclo[3.3.1]nonane skeleton is a core structural feature in many biologically active alkaloids. nih.gov While direct conversion from the oxa- to the aza-bicyclic system presents its own synthetic challenges, this compound serves as an important structural template and potential precursor for the synthesis of these nitrogen-containing analogs. The synthesis of enantiomerically pure 9-azabicyclo[3.3.1]nonane-2,6-dione, a valuable chiral building block, has been accomplished from the corresponding diols. researchgate.net The strategies employed for the stereocontrolled synthesis and functionalization of the 9-oxabicyclo[3.3.1]nonane system can often be adapted for the synthesis of their aza-counterparts. This structural analogy makes the oxa-diol a valuable starting point for designing synthetic routes to complex alkaloids and their derivatives.
Construction of Novel Polycyclic and Cage-like Frameworks
The rigid bicyclic nature of 9-oxabicyclo[3.3.1]nonane derivatives makes them excellent building blocks for constructing more complex, three-dimensional polycyclic and cage-like structures. These frameworks are of interest in materials science and for developing new energetic materials. thieme-connect.comresearchgate.net
Derivatives of this compound, such as 9-oxabicyclo[3.3.1]nona-2,6-diene, are key precursors in the synthesis of novel cage-like polyethers, including dioxaadamantane, dioxaproadamantane, and dioxatwistane. researchgate.netthieme-connect.comgla.ac.uk These transformations typically involve intramolecular cyclization reactions, where the existing oxygen bridge directs the formation of a second ether linkage, leading to the rigid adamantane-like core. The synthesis of these oxygen-containing frameworks is significant as it allows for the introduction of heteroatoms into cage structures, which can influence their physical and chemical properties, such as density and stability. thieme-connect.comresearchgate.net
| Precursor | Resulting Cage-like Framework | Significance | Reference |
|---|---|---|---|
| 9-Oxabicyclo[3.3.1]nona-2,6-diene | Dioxaadamantane | Construction of a rigid, oxygen-containing cage structure. | thieme-connect.com |
| 9-Oxabicyclo[3.3.1]nona-2,6-diene | Dioxaproadamantane | Formation of a novel polycyclic ether framework. | thieme-connect.com |
| 9-Oxabicyclo[3.3.1]nona-2,6-diene | Dioxatwistane | Access to twisted polycyclic ether systems. | thieme-connect.com |
Development of Chiral Ligands and Organocatalysts
The field of asymmetric catalysis relies heavily on the availability of enantiomerically pure chiral ligands and organocatalysts. The C2-symmetric nature of the 9-oxabicyclo[3.3.1]nonane framework makes it an attractive scaffold for the design of such chiral molecules. Enantiomerically pure derivatives of this compound can be obtained through enzymatic resolution. researchgate.net For instance, lipases have been used for the enantioselective hydrolysis of the corresponding diacetates or the acetylation of the diol, allowing for the separation of the enantiomers. researchgate.net
The resulting enantiopure diols and their derivatives are valuable chiral building blocks. researchgate.net They can be further modified to introduce coordinating groups, creating chiral ligands for transition-metal-catalyzed reactions. The well-defined stereochemistry of the bicyclic scaffold can effectively transfer chiral information during a catalytic cycle, leading to high enantioselectivity in the products. Chiral diene ligands based on the bicyclo[3.3.1]nonane framework have been developed and used in asymmetric catalysis. rsc.org
Theoretical and Computational Investigations of 9 Oxabicyclo 3.3.1 Nonane 2,6 Diol
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule, or ligand, with a macromolecular target, typically a protein. These in silico techniques are fundamental in modern drug discovery for identifying and optimizing potential therapeutic agents.
Prediction of Molecular Interactions with Biological Macromolecules
Molecular docking studies have been employed to investigate the binding affinity and interaction patterns of 9-Oxabicyclo[3.3.1]nonane-2,6-diol with several key biological targets implicated in various diseases, particularly diabetes and inflammation.
In studies targeting enzymes linked to type 2 diabetes, this compound was docked against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Similarly, its potential to interact with Dipeptidyl peptidase IV (DPP-IV), another therapeutic target for diabetes, has been assessed. nih.gov
Further computational analyses have explored its interactions with proteins involved in inflammatory pathways and oxidative stress. Docking simulations were performed against targets such as Nuclear factor-erythroid 2 related factor 2 (Nrf-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.gov The results indicated that this compound exhibited favorable binding energies with these proteins, comparable to or better than some standard molecules like metformin in certain cases. nih.gov For instance, the binding affinities were reported as -4.5 kcal/mol for Nrf-2, -4.7 kcal/mol for IL-6, and -5.0 kcal/mol for TNF-α. nih.gov These interactions are typically stabilized by a network of hydrogen bonds and van der Waals forces with key amino acid residues within the protein's binding pocket. nih.gov
Another study investigated its potential as an inhibitor of sodium-glucose co-transporter 2 (SGLT2), a target for managing diabetes, showing it had a higher binding affinity than the standard drug metformin. umpr.ac.id
Table 1: Summary of Molecular Docking Interactions for this compound
| Target Protein | Disease Relevance | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| α-Amylase | Diabetes | Not specified | nih.gov |
| α-Glucosidase | Diabetes | Not specified | nih.gov |
| DPP-IV | Diabetes | Not specified | nih.gov |
| Nrf-2 | Oxidative Stress | -4.5 | nih.gov |
| IL-6 | Inflammation | -4.7 | nih.gov |
| TNF-α | Inflammation | -5.0 | nih.gov |
In Silico Screening Methodologies for Ligand Discovery
This compound has been identified as a component of various plant extracts, such as those from Nauclea latifolia and Terminalia catappa, through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.govnih.gov This identification has led to its inclusion in virtual screening campaigns where libraries of phytochemicals are computationally evaluated for their potential to interact with specific biological targets. nih.govresearchgate.net
The process of in silico screening involves docking large numbers of compounds against a protein target to filter and prioritize those with the highest predicted binding affinities. nih.gov this compound emerged from such screenings as a "hit" compound, warranting further investigation due to its promising docking scores against enzymes like α-amylase and proteins like Nrf-2, IL-6, and TNF-α. nih.govnih.gov These methodologies accelerate the initial stages of drug discovery by efficiently narrowing down the field of potential drug candidates from vast chemical libraries. umpr.ac.id
Quantum Chemical Characterization
Quantum chemical methods provide a detailed understanding of a molecule's electronic structure, which governs its geometry, reactivity, and spectroscopic properties.
Electronic Structure Calculations using Gaussian or ORCA
Software packages like Gaussian and ORCA are widely used for quantum chemical calculations. wvu.edunih.gov For this compound, these programs can be used to perform ab initio and Density Functional Theory (DFT) calculations to determine its fundamental electronic properties.
Such calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researcher.life
Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other molecules and biological targets.
Partial Atomic Charges: The charge distribution can be quantified, providing further insight into intermolecular interactions like hydrogen bonding.
While specific published electronic structure calculations for this compound are not widely available, the methodologies provided by Gaussian and ORCA are standard for characterizing molecules of this type. wvu.edureddit.com
Prediction of Spectroscopic Parameters
A key application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structure validation. wvu.edu
Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be computed. These correspond to the absorption peaks in an IR spectrum. For this compound, this would predict the frequencies for O-H stretching (from the diol groups), C-H stretching, and C-O stretching (from the ether linkage and alcohol groups), which can be compared to experimental data. scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is also possible to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values can be converted into chemical shifts (δ), providing a predicted NMR spectrum that can be compared with experimentally obtained spectra to aid in signal assignment and structure confirmation. scielo.br
Table 2: Key Experimental Spectroscopic Data for this compound
| Spectroscopic Method | Key Peaks/Shifts | Reference |
|---|---|---|
| IR (KBr, cm⁻¹) | 3422, 3282 (O-H); 2949, 2909 (C-H); 1079, 1062 (C-O) | scielo.br |
| ¹H NMR (DMSO-d₆, ppm) | 4.78 (d, OH), 3.68 (m, 2H), 3.51 (dd, 2H), 2.01-1.53 (m, 8H) | scielo.br |
Chemoinformatic Analysis for Synthetic Accessibility and Computational Drug-Likeness Assessment
Chemoinformatics applies computational methods to analyze chemical data, aiding in the assessment of a compound's suitability as a drug candidate. This includes evaluating its physicochemical properties against established guidelines for drug-likeness and estimating how easily it can be synthesized. researchgate.net
Several studies have used online tools like SwissADME to evaluate this compound. umpr.ac.idwdh.ac.id The analysis focuses on parameters that influence a molecule's pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME).
A key component of this assessment is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates two or more of the following rules:
Molecular weight ≤ 500 daltons
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
This compound (Molecular Formula: C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ) adheres well to these rules. Studies consistently show that it has zero violations of Lipinski's rule, indicating a high probability of good oral bioavailability. nih.govumpr.ac.id Furthermore, its bioavailability score has been calculated as 0.55, and it possesses a low synthetic accessibility score, suggesting it is relatively easy to synthesize. umpr.ac.idsemanticscholar.org
Table 3: Chemoinformatic and Drug-Likeness Properties of this compound
| Property | Value | Guideline | Compliance | Reference |
|---|---|---|---|---|
| Molecular Weight | 158.19 g/mol | ≤ 500 | Yes | nih.gov |
| LogP | -0.05 | ≤ 5 | Yes | umpr.ac.id |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes | nih.gov |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes | nih.gov |
| Lipinski Violations | 0 | < 2 | Yes | nih.govumpr.ac.id |
| Bioavailability Score | 0.55 | N/A | Favorable | umpr.ac.id |
Predicted Activity Spectra for Substances (PASS) Analysisnih.gov
Theoretical and computational approaches are invaluable in modern drug discovery and development for the initial screening of potential therapeutic agents. The Prediction of Activity Spectra for Substances (PASS) is a computational method that estimates the likely biological activities of a compound based on its structural formula. This analysis provides probabilities for a wide range of biological effects, including pharmacological actions, mechanisms of action, and specific enzyme inhibitions.
For this compound, PASS analysis has been employed to predict its potential biological activity profile. The predictions are quantified by the probability of activity (Pa) and the probability of inactivity (Pi), with values ranging from 0.000 to 1.000. researcher.life Activities with a Pa value greater than the Pi value are considered possible, and those with Pa values greater than 0.7 are deemed highly probable. researcher.life
Research findings have indicated a broad spectrum of potential biological activities for this compound. A notable study highlighted its potential as an antineoplastic agent, along with several specific inhibitory activities. researcher.life The PASS analysis predicted that this compound exhibits significant potential as an inhibitor of various enzymes and as a modulator of gene expression. researcher.life
The predicted activities for this compound, along with their respective Pa values from the PASS analysis, are detailed below.
Table 1: Predicted Biological Activities of this compound from PASS Analysis
| Predicted Biological Activity | Probability of Activity (Pa) |
| Peptidyl transferase inhibitor | 0.969 |
| Aminoacylase inhibitor | 0.960 |
| Antineoplastic | 0.914 |
| Sugar-phosphatase inhibitor | 0.913 |
| Ribulose-phosphate 3-epimerase inhibitor | 0.896 |
| Antiviral | 0.862 |
| TP53 expression enhancer | 0.860 |
Further computational analyses have also predicted other significant biological activities for this compound. These include its potential role as a substrate for Glutathione S-transferase (GST) A and M, and as an inhibitor of JAK2 expression, NADPH peroxidase, and glucose oxidase. researcher.liferesearchgate.netkisti.re.kr These predictions suggest that this compound may be involved in pathways related to oxidative stress and inflammation. researcher.liferesearchgate.netkisti.re.kr
Table 2: Additional Predicted Biological Activities of this compound
| Predicted Biological Activity |
| GST A and M substrate |
| JAK2 expression inhibitor |
| NADPH peroxidase inhibitor |
| Glucose oxidase inhibitor |
Analytical Methods for Detection and Quantification of 9 Oxabicyclo 3.3.1 Nonane 2,6 Diol in Complex Chemical Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within intricate mixtures. In the context of natural product chemistry, GC-MS is instrumental in profiling the metabolome of various organisms, including the identification of specific constituents like 9-Oxabicyclo[3.3.1]nonane-2,6-diol. The process involves vaporizing a sample and separating its components in a gaseous state based on their physicochemical properties as they interact with a stationary phase within a capillary column. Subsequently, the separated components are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint for identification.
Identification and Profiling in Plant Extracts
GC-MS analysis has been successfully employed to identify and profile this compound in a variety of plant extracts. This compound has been detected as a constituent in the metabolomic profiles of several plant species, highlighting the utility of GC-MS in phytochemical investigations. The identification is typically achieved by comparing the retention time and the mass spectrum of the analyte with those of a known standard or by matching the fragmentation pattern with established spectral libraries, such as the NIST library.
Research has documented the presence of this compound in the following plant species:
Terminalia catappa : In an analysis of an aqueous leaf extract, this compound was identified with a retention time of 15.295 minutes. nih.govscienceopen.com
Nauclea latifolia : GC-MS profiling of an ethanolic leaf extract revealed the presence of this compound at a retention time of 15.384 minutes. nih.gov
Eremomastax speciosa : The aqueous leaf extract of this plant was found to contain this compound. researchgate.netresearchgate.netdicames.online
Millingtonia hortensis : An ethanolic extract of the flowers of this plant showed a peak corresponding to this compound at a retention time of 10.17 minutes. rjptonline.org
Digitalis purpurea : The compound was also identified in methanolic extracts from in vitro raised tissues of this plant. nih.gov
The following interactive table summarizes the GC-MS identification of this compound in various plant extracts.
Quantitative Analysis of this compound Content
While absolute quantification using GC-MS requires calibration with a certified reference standard, relative quantification is commonly performed to determine the proportional content of a compound in a complex matrix. This is typically achieved by using the peak area normalization method, where the area of the chromatographic peak corresponding to the compound of interest is expressed as a percentage of the total peak area of all identified compounds in the chromatogram.
This semi-quantitative approach provides valuable information on the relative abundance of this compound in different extracts or under varying conditions. For instance, studies have reported the relative abundance of this compound in several plant extracts:
In the aqueous leaf extract of Terminalia catappa, it was found to constitute 11.02% of the total identified phytochemicals. nih.govscienceopen.comnih.gov
The ethanolic leaf extract of Nauclea latifolia contained a significant relative amount, with a peak area of 19.75%. nih.gov
A notable concentration of 15.80% was reported in the aqueous extract of Eremomastax speciosa leaves. researchgate.netresearchgate.netdicames.online
The ethanolic extract of Millingtonia hortensis flowers showed a relative abundance of 18.83%. rjptonline.org
The interactive data table below presents the relative peak area percentage of this compound as determined by GC-MS in different plant-derived samples.
Future Research Directions and Emerging Areas in 9 Oxabicyclo 3.3.1 Nonane 2,6 Diol Chemistry
Exploration of Asymmetric Catalysis for Novel Enantiomers
The synthesis of enantiomerically pure 9-oxabicyclo[3.3.1]nonane-2,6-diol derivatives is a critical area of ongoing research, as these chiral building blocks are invaluable in asymmetric synthesis and the development of stereochemically defined molecules for medicinal chemistry and materials science. While enzymatic resolutions have proven effective, the development of catalytic asymmetric methods remains a key objective.
Lipase-catalyzed kinetic resolutions have been successfully employed to separate enantiomers of endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol and its diacetate. researchgate.net Lipases from Candida antarctica (CAL) and Candida rugosa (CRL) have demonstrated the ability to selectively hydrolyze one enantiomer of the racemic diacetate or acetylate one enantiomer of the racemic diol, allowing for the separation of the enantiomers. researchgate.net For instance, CRL-catalyzed acetylation of (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol is R-selective. A similar strategy with CRL was used for the resolution of the corresponding exo,exo-diol, but in this case, the S isomer was preferentially acetylated.
Future work in this area will likely focus on the design and application of novel chiral catalysts for the enantioselective synthesis of the 9-oxabicyclo[3.3.1]nonane core. This could involve the development of organocatalysts or metal-based catalysts that can control the stereochemistry of the key ring-forming reactions. rsc.org For example, asymmetric intramolecular aldol (B89426) reactions or tandem Michael addition-aldol condensations, which have been used to construct the bicyclo[3.3.1]nonane framework, could be rendered enantioselective through the use of chiral catalysts. nih.gov The successful development of such methods would provide more direct and efficient access to enantiopure this compound and its derivatives, expanding their utility in various fields.
Table 1: Lipase-Catalyzed Resolution of this compound Derivatives
| Substrate | Enzyme | Reaction Type | Selectivity | Product(s) |
| (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol diacetate | CAL or CRL | Hydrolysis | Enantioselective | Enantiopure diol and unreacted diacetate |
| (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol | CAL or CRL | Acetylation | R-selective | Enantiopure monoacetate and unreacted diol |
| (±)-exo,exo-9-Oxabicyclo[3.3.1]nonane-2,6-diol | CRL | Acetylation | S-selective | Enantiopure monoacetate and unreacted diol |
Development of Advanced Derivatization Strategies for Functional Materials
The unique structural and stereochemical features of this compound make it an attractive building block for the synthesis of advanced functional materials. Its rigid bicyclic structure can be exploited to create materials with well-defined three-dimensional architectures and tailored properties.
One promising avenue is the use of 9-oxabicyclo[3.3.1]nonane derivatives in the construction of novel cage-like frameworks, such as dioxaadamantanes, dioxaproadamantanes, and dioxatwistanes. researchgate.netresearchgate.net These oxygen-containing cage compounds are of interest as potential energetic materials due to their high density and favorable oxygen balance. researchgate.netresearchgate.net The synthesis of these complex structures often begins with derivatives of 9-oxabicyclo[3.3.1]nonane, highlighting the importance of this scaffold as a key precursor. researchgate.net
Furthermore, the diol functionality of this compound provides handles for derivatization and polymerization. These diols can be incorporated into polyesters, polyurethanes, or other polymers to impart rigidity and control the polymer architecture. The stereochemistry of the diol can influence the resulting polymer's properties, such as its thermal stability and mechanical strength.
Future research will likely focus on developing new derivatization strategies to access a wider range of functional materials. This could include the introduction of various functional groups onto the bicyclic core to tune the material's properties for specific applications, such as in catalysis, separation technologies, or as components in molecular devices.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing synthetic routes and developing new ones. While several methods for constructing the 9-oxabicyclo[3.3.1]nonane core have been established, detailed mechanistic studies are often necessary to explain observed stereoselectivities and to guide further methodological development.
Key transformations that warrant further mechanistic investigation include the transannular O-heterocyclization of cyclooctadiene derivatives and various cyclization cascades. For instance, the mercury(II)-salt-mediated cyclization of 4-cycloocten-1-ol can lead to either 9-oxabicyclo[3.3.1]nonane or 9-oxabicyclo[4.2.1]nonane derivatives depending on the reaction conditions, indicating a subtle interplay of factors that control the reaction pathway. beilstein-journals.org
Modern physical organic chemistry techniques, including kinetic studies, isotopic labeling experiments, and computational modeling, can provide valuable insights into these reaction mechanisms. For example, Density Functional Theory (DFT) calculations can be used to model transition states and reaction intermediates, helping to elucidate the factors that govern stereoselectivity. researchgate.net A deeper mechanistic understanding will enable chemists to rationally design more efficient and selective syntheses of this compound and its derivatives.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize organic synthesis, and their application to the chemistry of this compound holds significant promise. nih.govmit.eduarxiv.org These computational tools can be employed to accelerate the discovery of new synthetic routes, predict the properties of novel derivatives, and optimize reaction conditions.
Retrosynthesis prediction programs, powered by AI, can analyze the complex structure of this compound and propose viable synthetic pathways from simple starting materials. nih.govmit.edunih.gov These programs learn from vast databases of chemical reactions and can identify novel disconnections and synthetic strategies that may not be immediately obvious to a human chemist. arxiv.orgnih.gov This can significantly reduce the time and effort required to design and execute a synthesis.
Furthermore, machine learning models can be trained to predict the physicochemical and biological properties of virtual libraries of this compound derivatives. researchgate.netbohrium.com This allows for the in silico screening of large numbers of compounds to identify candidates with desired properties, such as specific biological activities or material characteristics, before committing to their synthesis. bohrium.com As AI and ML tools become more sophisticated and accessible, their integration into the workflow of synthetic chemistry will undoubtedly lead to new discoveries and innovations in the field of 9-oxabicyclo[3.3.1]nonane chemistry.
Q & A
Q. What synthetic routes are available for 9-oxabicyclo[3.3.1]nonane-2,6-diol, and how is its structure confirmed?
The compound is synthesized via transannular O-heterocyclization of cycloocta-1,5-diene using peracids, followed by saponification of diol monoesters . Structural confirmation relies on IR and NMR spectroscopy. Key IR peaks include 1490 cm⁻¹ (characteristic of 9-oxabicyclo[3.3.1]nonanes) and 1030 cm⁻¹ (ether linkage). NMR data (e.g., δ 4.6 ppm for protons on the oxabicyclic framework) and coupling patterns (e.g., J = 5 Hz for exo protons) are critical for assigning stereochemistry .
Q. How is the stereochemistry of this compound derivatives determined?
Stereochemical assignments are achieved through comparative analysis of coupling constants in NMR and X-ray crystallography. For example, endo,endo configurations exhibit distinct hydrogen-bonding patterns in crystal structures, as seen in rac-2, which forms a three-connected chiral 3D network . Additionally, chemical correlation methods, such as oxidation to diketones or resolution via diastereomeric camphanic esters, provide stereochemical evidence .
Advanced Research Questions
Q. What crystallographic insights explain the hydrogen-bonding behavior of endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol?
X-ray diffraction reveals that endo,endo diol rac-2 crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 18.462 Å, b = 13.310 Å, c = 14.824 Å, and β = 92.92°. The hydrogen-bonded network forms a utg-topology , distinct from weaker interactions in dione derivatives. This topology arises from axial-equatorial hydroxyl orientations, enabling robust O–H···O interactions (2.7–2.9 Å) .
| Crystallographic Data | Values |
|---|---|
| Space group | C2/c |
| Unit cell volume (ų) | 3638 |
| Z (molecules/unit cell) | 8 |
| Hydrogen bond length (Å) | 2.7–2.9 |
Q. How are enantiomers of racemic this compound resolved?
Enzymatic resolution using Candida antarctica lipase (CAL) or Candida rugosa lipase (CRL) selectively acetylates one enantiomer with vinyl acetate. For example, CRL preferentially acetylates the R enantiomer of racemic diacetates (±)-7, yielding enantiopure diols (e.g., >98% ee). Absolute configurations are confirmed via X-ray analysis of derivatives (e.g., monoacetates) .
Q. What role does this compound play in macrolide synthesis?
The diol serves as a precursor for (±)-pyrenophorin, a 16-membered macrolide antibiotic. Oxidative cleavage of the diol with butyl nitrite generates a dioximedilactone intermediate, which undergoes cyclization to form the macrolide backbone. This methodology highlights the diol’s utility in accessing complex natural product scaffolds .
Q. How are computational and experimental methods integrated to analyze substituent effects on the bicyclic framework?
DFT calculations (e.g., B3LYP/6-31G*) model electronic and steric effects of substituents (e.g., methyl or phenyl groups) on diol conformation. Experimental validation via variable-temperature NMR detects restricted rotation in substituted derivatives (e.g., 2,6-diphenyl analogs), correlating with calculated energy barriers (>10 kcal/mol) .
Methodological Considerations
- Contradictions in Stereochemical Analysis : Early studies inferred endo,endo stereochemistry from IR and NMR , while later work used X-ray crystallography for unambiguous confirmation . Researchers must cross-validate using multiple techniques.
- Natural Occurrence : GC-MS analysis of Millingtonia hortensis extracts identified the diol as a phytochemical, suggesting biosynthetic pathways involving terpene cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
